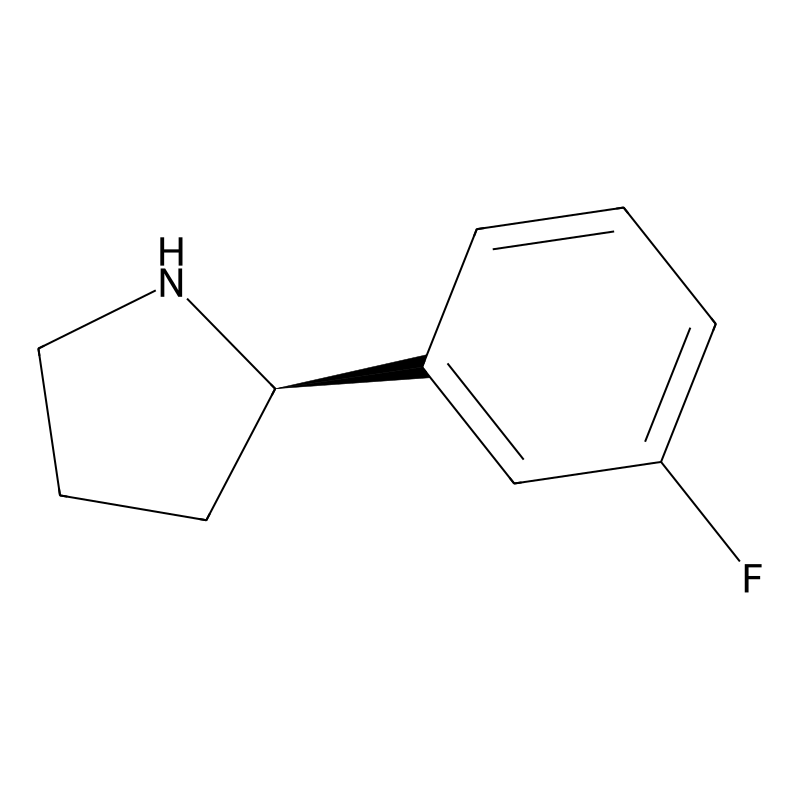(R)-2-(3-Fluorophenyl)pyrrolidine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Medicinal Chemistry:
The presence of the fluorophenyl group and the chiral center suggest potential for (R)-2-(3-fluorophenyl)pyrrolidine to act as a scaffold for drug discovery. Studies have investigated its activity as an inhibitor of certain enzymes, such as CYP2D6, which plays a role in drug metabolism []. However, further research is needed to determine its efficacy and safety as a therapeutic agent.
(R)-2-(3-Fluorophenyl)pyrrolidine is a chiral compound characterized by a pyrrolidine ring substituted with a 3-fluorophenyl group. Its molecular formula is , and it has garnered interest due to its potential biological activities and applications in medicinal chemistry. The presence of the fluorine atom enhances its lipophilicity and influences its interaction with biological targets, making it a valuable scaffold in drug discovery and development .
- N-Alkylation: The nitrogen atom in the pyrrolidine ring can undergo alkylation, allowing for the introduction of diverse substituents, which can modify its pharmacological properties.
- Electrophilic Substitution: As a nucleophile, pyrrolidine can react with electrophiles such as alkyl halides and acyl halides, facilitating the synthesis of more complex derivatives .
- Reduction Reactions: The compound can also be involved in reduction processes, particularly when functionalized with other groups that can be reduced under specific conditions .
Research indicates that (R)-2-(3-Fluorophenyl)pyrrolidine exhibits notable biological activity. Its structural features allow it to interact selectively with various biological targets, contributing to its potential as a therapeutic agent. Studies have highlighted its role in modulating activity against certain diseases, including cancer, due to its ability to inhibit specific proteins involved in tumor progression . The stereochemistry of the compound also plays a crucial role in its binding affinity and efficacy.
Several synthetic routes have been developed for (R)-2-(3-Fluorophenyl)pyrrolidine:
- Catalyst-Tuned Hydroalkylation: This method employs transition metal catalysts to achieve regio- and enantioselective hydroalkylation of 3-pyrrolines, leading to chiral C2-alkylated pyrrolidines .
- Intramolecular Schmidt Reaction: Utilizing 2-substituted ω-azido carboxylic acids, this reaction promotes the formation of pyrrolidines under mild conditions, allowing for structural diversification .
- Functionalization of Preformed Rings: This approach involves modifying existing pyrrolidine rings through various functionalization strategies to yield (R)-2-(3-Fluorophenyl)pyrrolidine derivatives .
(R)-2-(3-Fluorophenyl)pyrrolidine has several applications:
- Drug Development: Its unique structure makes it a promising candidate for developing new pharmaceuticals targeting various diseases, particularly cancers and neurodegenerative disorders.
- Chemical Probes: The compound serves as a chemical probe in biological studies to investigate the mechanisms of action of certain proteins .
- Synthetic Intermediates: It acts as an intermediate in synthesizing more complex molecules in organic chemistry.
Interaction studies have shown that (R)-2-(3-Fluorophenyl)pyrrolidine can bind selectively to certain receptors and enzymes. The presence of the fluorine atom enhances hydrophobic interactions, which may improve binding affinity compared to non-fluorinated analogs. Research into structure–activity relationships has provided insights into how modifications affect biological activity and selectivity against target proteins .
Several compounds share structural similarities with (R)-2-(3-Fluorophenyl)pyrrolidine. Here are some notable examples:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| (R)-2-(4-Fluorophenyl)pyrrolidine | Similar pyrrolidine core; different phenyl substitution | Potentially different biological activity due to substitution position |
| (S)-2-(3-Fluorophenyl)pyrrolidine | Enantiomer of (R)-2-(3-Fluorophenyl)pyrrolidine | Different stereochemical properties may influence efficacy |
| Pyrrolidine | Basic structure without substitutions | Serves as a parent compound for various derivatives |
The uniqueness of (R)-2-(3-Fluorophenyl)pyrrolidine lies in its specific stereochemistry and substitution pattern, which significantly influences its pharmacological properties compared to similar compounds. The fluorine substitution not only enhances lipophilicity but also alters electronic properties that can affect interactions with biological targets.








